![molecular formula C15H22N2O2 B1463614 Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate CAS No. 1212076-03-3](/img/structure/B1463614.png)

Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate

Descripción general

Descripción

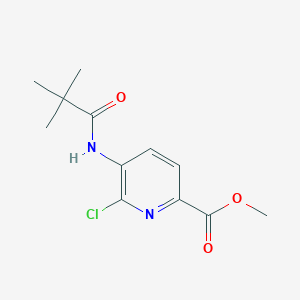

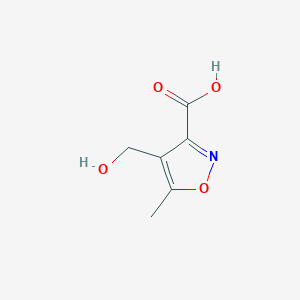

Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 . It has an average mass of 248.321 Da and a monoisotopic mass of 248.152481 Da . This compound is also known by its IUPAC name, Carbamic acid, N- [ (1R,3R)-3-aminocyclohexyl]-, phenylmethyl ester .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate, often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Additionally, chiral substrates are resistant to racemization .Molecular Structure Analysis

The molecular structure of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate consists of a benzyl group attached to a carbamate group . The benzyl group is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . The carbamate group is derived from carbamic acid and consists of a carbonyl (C=O) group and an amino (NH2) group attached to the same carbon atom .Chemical Reactions Analysis

Reactions at the benzylic position, where the benzyl group is located, are crucial for synthesis problems . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .Aplicaciones Científicas De Investigación

Pharmacological Applications

Anthelmintic Activity : Research on benzimidazole carbamates like albendazole and mebendazole demonstrates significant anthelmintic activity against Hymenolepis microstoma and Hymenolepis diminuta in experimental models. These compounds are indicative of the potential of structurally related carbamates in treating parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).

Antimicrobial Properties : p-Cymene, a monoterpene structurally distinct but relevant for understanding the antimicrobial potential of organic compounds, exhibits broad antimicrobial effects. Its presence in over 100 plant species underscores the importance of natural compounds in developing new antimicrobial agents (Marchese et al., 2017).

Environmental and Health Safety

Environmental Impact of Carbamates : The review on the environmental impact of carbamate pesticides, including their toxic effects on non-target organisms like fish in freshwater ecosystems, highlights the environmental considerations necessary when developing and applying carbamate-based compounds (Nwigwe, 2007).

Neurotoxicity Potential : Studies on the neurotoxicity of environmental compounds such as benzo[a]pyrene suggest that neurotoxicity may be an overlooked consequence of exposure to certain chemicals, relevant for assessing the human health risk of carbamate compounds and their derivatives (Chepelev et al., 2015).

Chemical Synthesis and Applications

- Non-Phosgene Synthesis of Carbamates : The research progress in non-phosgene synthesis of N-substituted carbamates, including methods using CO, dimethyl carbonate, CO2, and alkyl carbamates, underscores the focus on developing greener chemical processes. Alkyl carbamates have emerged as the most industrialized carbonyl reagent due to their low toxicity, high activity, and simplicity in preparation (Shang Jianpen, 2014).

Propiedades

IUPAC Name |

benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,16H2,(H,17,18)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCZYLBCTOEROR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)

![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)